molecular formula C15H14N2O B10850993 N-(4-Ethylphenyl)benzo[d]oxazol-2-amine

N-(4-Ethylphenyl)benzo[d]oxazol-2-amine

Cat. No.: B10850993
M. Wt: 238.28 g/mol
InChI Key: KKIDKWUGBUWNPR-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)benzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the class of benzo[d]oxazole derivatives. These compounds are known for their diverse pharmacological activities and are extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzo[d]oxazole ring fused with an amine group and an ethyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)benzo[d]oxazol-2-amine typically involves the condensation of 4-ethylphenylamine with 2-aminobenzo[d]oxazole. One common method includes the use of uronium-type activating systems such as TBTU/HOBt/DIPEA, which facilitate the formation of amides in moderate to excellent yields without the need for phenolic group protection . Another method involves the use of phosphonic acid anhydride (T3P/Py) to achieve similar results .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The amine group at position 2 participates in N-alkylation and N-acylation reactions:

Reaction TypeReagents/ConditionsProductYieldSource
N-Alkylation 4-Bromobenzylamine, Et3N, toluene, refluxN-(4-Bromobenzyl)benzo[d]oxazol-2-amine85%
N-Acylation Chloroacetyl chloride, THF, 0°C → rt2-(Chloroacetamido)benzoxazole derivative78%

Mechanistic insight :

  • Alkylation proceeds via nucleophilic attack of the amine on electrophilic bromoalkyl reagents, facilitated by BF3·Et2O activation .

  • Acylations require stoichiometric base (e.g., Et3N) to deprotonate the amine .

Ring-Forming Reactions

The benzoxazole core undergoes Smiles rearrangement when activated with chloroacetyl chloride :
Example :

  • Reactant : Benzoxazole-2-thiol + Chloroacetyl chloride

  • Product : 2-Aminobenzoxazole-pyrrolidine hybrid (via 5-membered ring closure)

  • Conditions : Toluene, reflux, 4 h

  • Yield : 70–75%

Electrophilic Aromatic Substitution

The electron-rich benzoxazole ring directs electrophiles to the 5-position :

ElectrophileConditionsProductNotes
HNO3/H2SO40°C → 50°C, 6 h5-Nitro derivativeMajor product (>90% regioselectivity)
Br2/FeBr3CH2Cl2, rt5-Bromo derivativeRequires Lewis acid catalyst

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of benzoxazole derivatives, including N-(4-Ethylphenyl)benzo[d]oxazol-2-amine. A notable study synthesized novel compounds containing a benzoxazole moiety and evaluated their ability to inhibit the expression of inflammatory cytokines such as IL-1β and IL-6. Compounds derived from this structure demonstrated significant inhibition of these cytokines in vitro and showed promising results in vivo without hepatotoxicity, suggesting their potential as therapeutic agents for inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has been investigated through various synthetic pathways leading to derivatives that exhibit cytotoxic activity against different cancer cell lines. For instance, derivatives synthesized from 2-substituted benzoxazole acetic acid demonstrated elevated cytotoxicity against MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cell lines . The presence of specific substituents on the benzoxazole ring was found to enhance this activity, indicating the importance of structural modifications for maximizing therapeutic effects .

Antimicrobial Activity

Benzoxazole derivatives have also been evaluated for their antimicrobial properties. A study focused on synthesizing various benzoxazole derivatives and testing them against bacterial strains revealed that certain compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria . The mechanism of action is believed to involve interference with bacterial DNA replication processes.

Synthetic Strategies for Derivatives

The synthesis of this compound and its derivatives has been achieved through several innovative methodologies:

Synthetic Method Description Yield (%) Catalyst Used
Magnetic Solid Acid NanocatalystUtilizes 2-aminophenol and aldehydes under reflux conditions79–89%[Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]
Nickel(II) ComplexesIntramolecular cyclization with aromatic aldehydes87–94%Nickel(II) complex
Palladium ComplexesDendronized amine polymer catalysts in ethanol88%Palladium complex

These synthetic methods not only enhance yield but also allow for the reuse of catalysts, making the processes more sustainable .

In Vivo Studies

In vivo experiments conducted on selected derivatives showed a marked decrease in mRNA levels of inflammatory markers such as IL-1β and IL-6 when treated with specific compounds derived from this compound. These findings support the compound's potential application in treating chronic inflammatory conditions .

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was performed on various benzoxazole derivatives to ascertain the relationship between chemical structure and biological activity. Modifications at different positions on the benzoxazole ring significantly influenced both anticancer and anti-inflammatory activities, underscoring the importance of targeted design in drug development .

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)benzo[d]oxazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB) in β-amyloid-induced PC12 cells . This suggests that the compound exerts its effects through the Akt/GSK-3β/NF-κB signaling pathway, which is involved in cell survival and apoptosis.

Comparison with Similar Compounds

N-(4-Ethylphenyl)benzo[d]oxazol-2-amine can be compared with other benzo[d]oxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

N-(4-ethylphenyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C15H14N2O/c1-2-11-7-9-12(10-8-11)16-15-17-13-5-3-4-6-14(13)18-15/h3-10H,2H2,1H3,(H,16,17)

InChI Key

KKIDKWUGBUWNPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3O2

Origin of Product

United States

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